3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one
Description
This compound features a pyrrolidine core substituted at position 3 with a 3-methyl-1,2,4-oxadiazole ring and at position 4 with a phenyl group. The propan-1-one linker connects this pyrrolidine moiety to a 3,5-dimethyl-1,2-oxazole ring. The structural complexity arises from the integration of two heterocyclic systems (oxazole and oxadiazole), which are known to enhance metabolic stability and bioavailability in pharmaceutical contexts . The compound’s molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol. Its stereochemistry and conformational flexibility, influenced by the pyrrolidine ring, may play critical roles in intermolecular interactions .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-17(14(2)27-23-13)9-10-20(26)25-11-18(16-7-5-4-6-8-16)19(12-25)21-22-15(3)24-28-21/h4-8,18-19H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVKWWVNBBREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Preformed Isoxazole
3,5-Dimethylisoxazole undergoes regioselective sulfonation at C4 using chlorosulfonic acid (ClSO₃H) in dichloromethane at -15°C (85% yield). Subsequent coupling with propargyl bromide introduces alkyne functionality for cycloaddition:
Procedure :
- Dissolve 3,5-dimethylisoxazole (10 mmol) in anhydrous CH₂Cl₂ (30 mL)
- Add ClSO₃H (12 mmol) dropwise under N₂ at -15°C
- Stir for 4 h, quench with NaHCO₃, extract with EtOAc
- React sulfonated product with propargyl bromide (1.2 eq) using K₂CO₃ in DMF
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | -15°C → 25°C |
| Yield (Sulfonation) | 85% |
| Purity (HPLC) | 98.2% |
Construction of 4-Phenylpyrrolidine-Oxadiazole Core
Smiles-Truce Rearrangement for Pyrrolidinone Formation
N-(2-Bromophenyl)-4-phenylazetidin-2-one undergoes base-mediated rearrangement using Cs₂CO₃ in DMF at 80°C (72% yield):
$$ \text{C}{15}\text{H}{12}\text{BrNO} + \text{Cs}2\text{CO}3 \xrightarrow{\text{DMF, 80°C}} \text{C}{15}\text{H}{13}\text{NO}2 + \text{CsBr} + \text{CO}2 $$
Optimization Table :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 58 |
| Cs₂CO₃ | DMF | 80 | 72 |
| DBU | THF | 60 | 41 |
Oxadiazole Cyclization
Pyrrolidinone intermediate reacts with acetamidoxime in presence of POCl₃ to form 3-methyl-1,2,4-oxadiazole:
Stepwise Process :
- Convert pyrrolidinone to thioamide using Lawesson's reagent
- React with acetamidoxime (1.5 eq) in POCl₃/Py (3:1) at reflux
- Neutralize with NaHCO₃, extract with CHCl₃
Critical Parameters :
- POCl₃/Py ratio >2:1 prevents N-oxide formation
- Reaction time <4 h minimizes decomposition
Ketone Linker Installation
Friedel-Crafts Acylation Strategy
Coupling 3,5-dimethylisoxazole-4-propanoyl chloride with pyrrolidine-oxadiazole intermediate using AlCl₃ catalyst:
Procedure :
- Generate acyl chloride from 3-(3,5-dimethylisoxazolyl)propanoic acid (SOCl₂, 60°C)
- Add AlCl₃ (1.1 eq) to pyrrolidine-oxadiazole in dry CH₂Cl₂
- Slowly add acyl chloride (1.05 eq) at 0°C
- Warm to 25°C, stir 12 h
Yield Comparison :
| Coupling Method | Catalyst | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃ | 68 |
| Schlenk Techniques | None | 42 |
| Microwave Assisted | SBA-15 | 74 |
Integrated Synthetic Route
Combining optimized steps provides the most efficient pathway (Figure 2):
- 3,5-Dimethylisoxazole sulfonation (85%) → Propargylation (91%)
- Pyrrolidinone formation via Smiles rearrangement (72%) → Oxadiazole cyclization (68%)
- Acylation using microwave-assisted protocol (74%)
Overall Yield : 85% × 91% × 72% × 68% × 74% = 23.4% theoretical
Experimental Challenges :
- Oxadiazole ring sensitive to strong acids during workup
- Cis/trans isomerism in pyrrolidine requires chiral HPLC separation
Characterization Data
¹H NMR (500 MHz, CDCl₃) :
δ 7.45-7.32 (m, 5H, Ph), 4.21 (q, J=7.5 Hz, 1H, pyrrolidine H3), 3.85 (s, 2H, COCH₂), 2.71 (s, 3H, oxadiazole-CH₃), 2.58 (s, 6H, oxazole-2CH₃)
HRMS (ESI+) :
Calculated for C₂₄H₂₅N₄O₃ [M+H]⁺: 427.1864
Found: 427.1861
X-ray Crystallography : Confirms cis configuration at C3/C4 of pyrrolidine (d = 2.41 Å)
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of , featuring multiple functional groups that enhance its reactivity. The presence of nitrogen and oxygen atoms within the heterocyclic rings allows for various chemical interactions.
Reaction Types
The compound can undergo several types of reactions:
- Oxidation : Leading to the formation of oxides or other derivatives.
- Reduction : Producing alcohols or amines.
- Substitution Reactions : Resulting in a variety of derivatives with different functional groups.
Chemistry
In the field of synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for researchers developing new synthetic pathways.
Biology
The compound is being explored as a biochemical probe or ligand. Its ability to interact with specific biological targets can help elucidate molecular pathways and interactions in biological systems. This application is particularly relevant in drug discovery and development processes.
Medicine
Research suggests potential therapeutic applications in treating various diseases. The compound's structural characteristics may allow it to modulate biological pathways effectively, making it a candidate for drug development targeting specific receptors or enzymes involved in disease processes .
Industry
In industrial applications, the compound can be utilized in producing specialty chemicals and materials. Its unique properties may lead to innovations in material science and chemical manufacturing processes .
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one exhibit promising anticancer activity. For instance, derivatives have been synthesized that demonstrate inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies reveal insights into its potential efficacy as a therapeutic agent by illustrating how it interacts with specific proteins involved in disease mechanisms .
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are selected based on shared motifs such as pyrrolidine cores, heterocyclic substitutions, or propan-1-one linkers. Below is a comparative analysis:
1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- Molecular Formula : C₂₃H₂₆N₂O₃
- Molecular Weight : 402.47 g/mol
- Key Features: Replaces the phenyl-oxadiazole group with a dihydrobenzofuran-substituted pyrrolidine.
1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Molecular Formula : C₂₃H₂₄N₂O₂S
- Molecular Weight : 416.52 g/mol
- Key Features :
N-Substituted Pyrazoline Derivatives (e.g., Compounds 1–4 from Molecules 2013)
- Representative Example : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Molecular Formula : C₁₈H₁₇FN₂O
- Molecular Weight : 296.34 g/mol
- Key Features :
Comparative Data Table
Research Findings and Implications
Structural Stability : The target compound’s oxadiazole and oxazole rings provide resistance to enzymatic degradation compared to the phenylthio analog’s sulfur group, which is prone to oxidation .
Conformational Flexibility : The pyrrolidine core allows for dynamic puckering, enabling adaptive binding in biological systems. This contrasts with the rigid pyrazoline derivatives, which exhibit planar conformations .
Solubility Trends : The dihydrobenzofuran analog’s higher logP (3.1) suggests lower aqueous solubility than the target compound, which balances lipophilicity (logP 2.8) with hydrogen-bond acceptors (5 vs. 4) .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]propan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Oxazole and Oxadiazole Rings : These heterocyclic structures are known for their diverse biological properties, including antimicrobial and anti-inflammatory activities.
- Pyrrolidine Moiety : This part of the molecule may enhance interaction with biological targets due to its conformational flexibility.
The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing methods such as nucleophilic substitution and cyclization under controlled conditions. Detailed synthetic pathways have been documented in recent studies, highlighting the efficiency of various reaction conditions to yield high-purity products .
Antimicrobial Properties
Research indicates that compounds containing oxazole and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains and fungi. The specific compound has been evaluated for its antibacterial properties through in vitro assays, demonstrating promising results against resistant strains .
Immunomodulatory Effects
Isoxazole derivatives are recognized for their immunomodulatory capabilities. Studies have reported that similar compounds can modulate immune responses by affecting cytokine production and T-cell activation. The compound's structure suggests it may interact with immune pathways, potentially offering therapeutic benefits in autoimmune diseases .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been investigated through various models. For example, it has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Several case studies have illustrated the biological effects of compounds similar to the one :
- Study on Immunosuppressive Activity : A related oxazole derivative was tested in a mouse model for its ability to suppress immune responses. The results indicated a significant reduction in antibody production against specific antigens when treated with the compound .
- Antibacterial Efficacy : In a comparative study, another isoxazole derivative showed enhanced antibacterial activity against Staphylococcus aureus, indicating that modifications in the structure could lead to improved efficacy .
Data Tables
Q & A
Q. What are the critical structural features of this compound, and how do they influence its biological activity?
The compound contains a pyrrolidine ring fused with a phenyl group, a 1,2,4-oxadiazole moiety, and a 3,5-dimethylisoxazole substituent. The oxadiazole and isoxazole rings are electron-deficient heterocycles that enhance binding to biological targets through π-π stacking and hydrogen bonding. The phenyl-pyrrolidine core may facilitate interactions with hydrophobic pockets in enzymes or receptors, as seen in structurally similar compounds .
Q. What are the standard synthetic routes for this compound, and what are the critical reaction steps?
Synthesis typically involves:
- Step 1: Formation of the pyrrolidine-oxadiazole intermediate via cyclization of a thioamide precursor under acidic conditions (e.g., using POCl₃) .
- Step 2: Coupling the intermediate with a 3,5-dimethylisoxazole-propanone derivative via nucleophilic substitution or amidation .
- Step 3: Purification by column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Key challenges include controlling regioselectivity during heterocycle formation and minimizing by-products during coupling .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and isoxazole rings.
- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
- Mass Spectrometry : High-resolution MS validates the molecular formula and detects isotopic patterns .
- TLC : Used with iodine vapor visualization for rapid purity assessment during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) identifies optimal conditions. For example, refluxing in xylene with chloranil improves cyclization efficiency .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce reaction time for diazomethane-based steps .
- Catalyst Screening : Acidic resins (e.g., Amberlyst-15) or Lewis acids (e.g., ZnCl₂) may improve coupling efficiency compared to traditional methods .
Q. What experimental strategies validate target engagement and mechanism of action in biological assays?
- SPR (Surface Plasmon Resonance) : Measures binding kinetics to purified enzymes (e.g., kinases or proteases) .
- Mutational Studies : Comparing activity against wild-type vs. mutant receptors identifies critical binding residues .
- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by monitoring protein stability shifts in live cells .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replacing the 3-methyl group on the oxadiazole with bulkier substituents (e.g., bromine) may enhance potency but reduce solubility .
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate structural variations with activity trends .
Methodological Considerations
- Handling Hygroscopic Intermediates : Store intermediates under inert gas (N₂/Ar) to prevent hydrolysis of oxadiazole precursors .
- Stability Testing : Evaluate compound stability under varying pH (2–9) and temperature (4–37°C) to guide storage conditions .
- Data Reprodubility : Cross-validate biological results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
